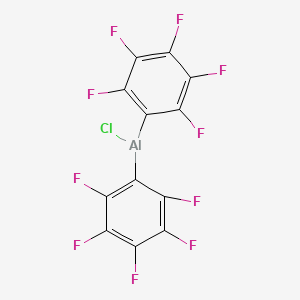
1,1-Ethanedithiol, 2-chloro-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Ethanedithiol, 2-chloro-1-phenyl- is an organic compound with the molecular formula C8H9ClS2. It is a derivative of ethanedithiol, where one of the hydrogen atoms is replaced by a phenyl group and another by a chlorine atom. This compound is used as a reagent in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethanedithiol, 2-chloro-1-phenyl- typically involves the reaction of 2-chloro-1-phenylethanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of 1,1-Ethanedithiol, 2-chloro-1-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Ethanedithiol, 2-chloro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
1,1-Ethanedithiol, 2-chloro-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Ethanedithiol, 2-chloro-1-phenyl- involves its ability to act as a nucleophile and participate in various chemical reactions. The phenyl group and chlorine atom influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanedithiol: A similar compound with two thiol groups but without the phenyl and chlorine substituents.
2-Chloro-1-phenylethanol: Similar structure but with a hydroxyl group instead of a thiol group.
1,3-Dithiolane: Contains a dithiolane ring instead of the ethanedithiol structure.
Uniqueness
1,1-Ethanedithiol, 2-chloro-1-phenyl- is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Propriétés
Numéro CAS |
189362-71-8 |
|---|---|
Formule moléculaire |
C8H9ClS2 |
Poids moléculaire |
204.7 g/mol |
Nom IUPAC |
2-chloro-1-phenylethane-1,1-dithiol |
InChI |
InChI=1S/C8H9ClS2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5,10-11H,6H2 |
Clé InChI |
GWVKYRRDCNOFLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCl)(S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


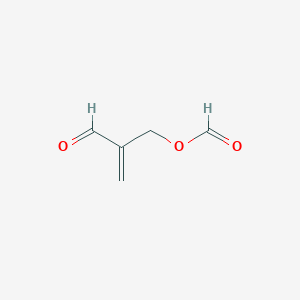

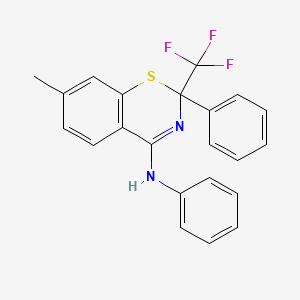
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
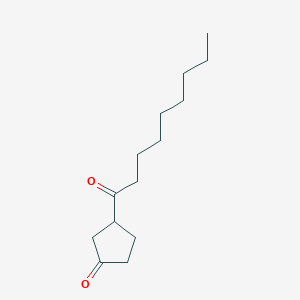

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
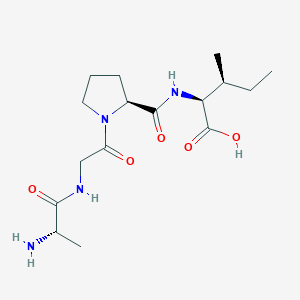




![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)
